molecular formula C19H22N4O3S B2932345 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE CAS No. 1448132-80-6

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE

Cat. No.: B2932345
CAS No.: 1448132-80-6
M. Wt: 386.47
InChI Key: MSNNYQRZOJWCMM-UHFFFAOYSA-N
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Description

The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is a heterocyclic organic molecule featuring a 3,5-dimethylisoxazole moiety linked to a propan-1-one backbone, which is further substituted with a piperidine ring bearing a 5-(thiophen-3-yl)-1,3,4-oxadiazole group.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-16(13(2)26-22-12)3-4-17(24)23-8-5-14(6-9-23)18-20-21-19(25-18)15-7-10-27-11-15/h7,10-11,14H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNNYQRZOJWCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness arises from its hybrid architecture, combining isoxazole, oxadiazole, and thiophene rings. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name / Class Key Structural Features Biological Activity Synthesis Insights Reference ID
Target Compound Isoxazole + oxadiazole + thiophene + piperidine Hypothesized antioxidant/anti-inflammatory Likely multi-step heterocyclic coupling N/A
1-(Piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone Piperidine + thiosemicarbazone + diketone Antioxidant (metal chelation) Ligand synthesis via condensation reactions
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone + pyrazole Antimicrobial, antitumor Reflux in ethanol, recrystallization
3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine Isoxazole + propan-1-amine Intermediate in drug synthesis Functional group substitution

Key Observations:

Antioxidant Potential: The target compound shares a piperidine backbone with 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone, which exhibits antioxidant activity via metal coordination . The thiophene-oxadiazole moiety in the target compound may similarly act as a redox-active scaffold.

Synthetic Complexity: Unlike simpler thiazolidinone derivatives synthesized via reflux (e.g., compounds in ), the target compound likely requires advanced coupling strategies to integrate its multiple heterocycles.

Functional Group Impact : Replacing the amine group in 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine with a ketone and oxadiazole-thiophene system (as in the target compound) could enhance lipophilicity and target binding, critical for CNS permeability or enzyme inhibition .

Biological Activity

The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on immunomodulatory effects, anti-inflammatory properties, and other pharmacological applications based on recent studies and findings.

The chemical formula of the compound is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molecular weight of approximately 366.47 g/mol. The structure includes an oxazole ring and a piperidine moiety which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various domains:

Immunomodulatory Effects

Several studies have highlighted the immunomodulatory properties of isoxazole derivatives. For example, derivatives similar to the compound have been shown to regulate immune functions by modulating cytokine production and influencing T-cell activity. Specifically:

  • In vitro studies demonstrated that related isoxazole compounds inhibited TNF-alpha production in human whole blood cultures and suppressed lymphocyte proliferation induced by phytohemagglutinin (PHA) .
  • In vivo studies indicated that these compounds could stimulate the inductive phase of delayed-type hypersensitivity (DTH) while inhibiting the eliciting phase .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Isoxazole derivatives have been reported to:

  • Inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Reduce inflammation in models of arthritis and colitis .

Case Studies

Recent case studies have provided insights into the specific effects of this compound:

  • Study on Immune Response Modulation :
    • A study evaluated the effect of a structurally similar isoxazole derivative on immune response in lupus-prone mice. The results indicated a reduction in glomerulonephritis symptoms and decreased leukocyte recruitment .
  • Anti-cancer Activity :
    • Another study investigated the cytotoxic effects of isoxazole derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of NF-kB signaling pathways .

Data Tables

Activity Effect Reference
ImmunomodulationInhibition of TNF-alpha production
Anti-inflammatoryReduction in IL-6 levels
CytotoxicityInduction of apoptosis in cancer cells
DTH ResponseStimulation of inductive phase

The biological activity of this compound can be attributed to several mechanisms:

  • Cytokine Modulation : The compound alters cytokine profiles, promoting anti-inflammatory responses while suppressing pro-inflammatory mediators.
  • Apoptotic Pathways : Activation of apoptotic pathways through caspase activation contributes to its potential anti-cancer properties.

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